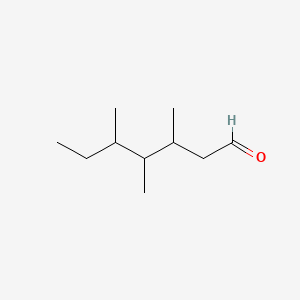
3,4,5-Trimethylheptanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethylheptanal is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a heptane derivative with three methyl groups attached to the third, fourth, and fifth carbon atoms of the heptane chain. This compound is known for its structural symmetry and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylheptanal can be achieved through several methods. One common approach involves the alkylation of heptane with methyl groups. This process typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions on the heptane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The raw materials, including heptane and methylating agents, are fed into the reactor, where they undergo catalytic alkylation. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product with high purity.
化学反应分析
Types of Reactions
3,4,5-Trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes.
Substitution: The methyl groups on the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 3,4,5-Trimethylheptanol, 3,4,5-Trimethylheptanone, or 3,4,5-Trimethylheptanoic acid.
Reduction: Formation of 3,4,5-Trimethylheptane.
Substitution: Formation of halogenated derivatives such as 3,4,5-Trichloroheptane.
科学研究应用
3,4,5-Trimethylheptanal has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 3,4,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
相似化合物的比较
Similar Compounds
3,3,5-Trimethylheptane: Another branched alkane with a similar structure but different methyl group positions.
2,3,4-Trimethylpentane: A shorter chain alkane with three methyl groups.
3,4-Dimethylhexane: A related compound with two methyl groups.
Uniqueness
3,4,5-Trimethylheptanal is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. Its symmetrical structure makes it an interesting subject for studying the effects of branching on alkane reactivity and stability.
属性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC 名称 |
3,4,5-trimethylheptanal |
InChI |
InChI=1S/C10H20O/c1-5-8(2)10(4)9(3)6-7-11/h7-10H,5-6H2,1-4H3 |
InChI 键 |
MYIGAUAIHYNHQT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)C(C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


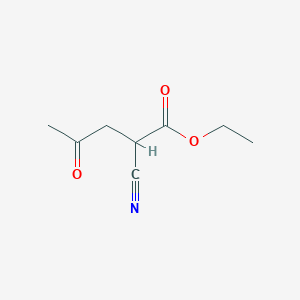
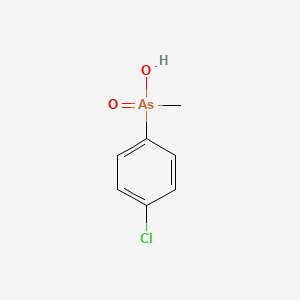


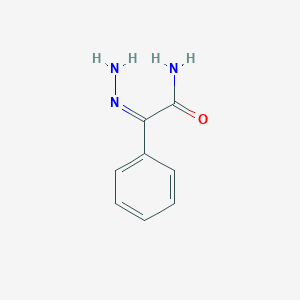
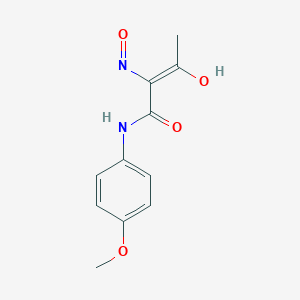
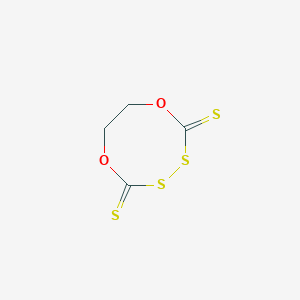
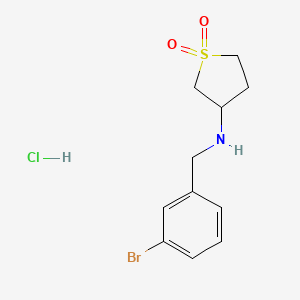
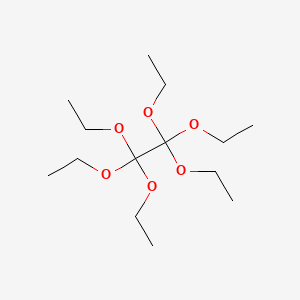
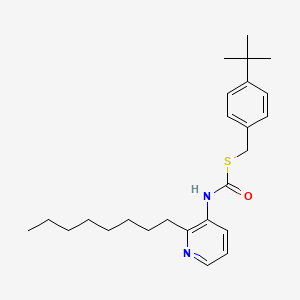
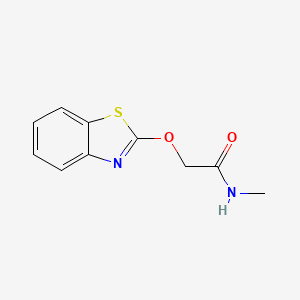
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)

![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
